molecular formula C6H8N2O2 B184088 1,3-Dimethyluracil CAS No. 874-14-6

1,3-Dimethyluracil

Cat. No.: B184088
CAS No.: 874-14-6
M. Wt: 140.14 g/mol
InChI Key: JSDBKAHWADVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dimethyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms in the uracil ring

Mechanism of Action

Target of Action

1,3-Dimethyluracil is a methyl derivative of uric acid . It’s found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of methylxanthines (caffeine, theophylline, and theobromine) .

Mode of Action

The mode of action of this compound is intriguing. It involves efficient intramolecular ionization-induced proton transfer across a this compound dimer . This is a model p-stacked system with no hydrogen bonds . Upon photoionization by tunable vacuum ultraviolet synchrotron radiation, the dimethyluracil dimer undergoes proton transfer and dissociates to produce a protonated monomer .

Biochemical Pathways

Proton transfer is ubiquitous in chemistry and biology, occurring, for example, in proteins, enzyme reactions, and across proton channels and pumps . It has always been described in the context of hydrogen-bonding networks acting as proton conduits . This proton transfer in this compound is unique as it occurs in the absence of hydrogen bonds across p-stacked dimers of ionized nucleobases .

Pharmacokinetics

It’s known that methylated purines, from which this compound originates, are part of the metabolism of methylxanthines . These compounds, including caffeine, theophylline, and theobromine, have well-studied pharmacokinetics .

Result of Action

The result of the proton transfer in this compound is the production of a protonated monomer . This process involves significant rearrangements of the two fragments, facilitating a relatively low potential energy barrier .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the proton transfer process is facilitated by photoionization by tunable vacuum ultraviolet synchrotron radiation . This suggests that light exposure could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method involves the condensation of cyanoacetic acid with 1,3-dimethylurea.

    Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, dimedone, and 6-amino-1,3-dimethyluracil.

Industrial Production Methods: Industrial production methods focus on optimizing yield, purity, and reaction time while minimizing the generation of pollutants. Techniques such as vacuum distillation and the use of non-toxic reagents are employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : N,N’-dimethyluracil is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecules with potential pharmaceutical applications .

Biology: : In biological research, N,N’-dimethyluracil derivatives are studied for their potential antimicrobial and antioxidant activities. These compounds have shown promise in inhibiting the growth of certain bacterial and fungal strains .

Medicine: : The compound and its derivatives are explored for their potential anticancer, antiviral, and anti-inflammatory properties. They are also investigated for their role in drug discovery and development .

Industry: : N,N’-dimethyluracil is used in the production of various industrial chemicals and materials. Its derivatives are employed in the synthesis of corrosion inhibitors and other functional materials .

Comparison with Similar Compounds

    6-amino-1,3-dimethyluracil: This compound is similar in structure but contains an amino group at the 6-position.

    This compound: Lacks the N,N’-dimethyl substitution and is used in different synthetic applications.

Uniqueness: N,N’-dimethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial materials .

Properties

IUPAC Name

1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBKAHWADVXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061244
Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3-Dimethyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

874-14-6
Record name 1,3-Dimethyluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyluracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Dimethyluracil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3V9WZ8FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Dimethyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name 1,3-Dimethyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyluracil
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyluracil
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyluracil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyluracil
Reactant of Route 5
Reactant of Route 5
1,3-Dimethyluracil
Reactant of Route 6
1,3-Dimethyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.